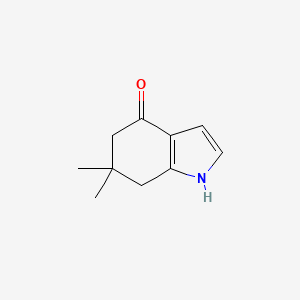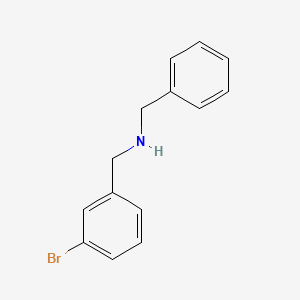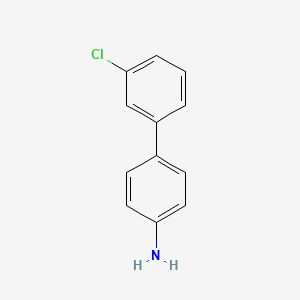
2-(碘甲基)四氢吡喃
描述
2-(Iodomethyl)tetrahydropyran is a useful research compound. Its molecular formula is C6H11IO and its molecular weight is 226.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Iodomethyl)tetrahydropyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Iodomethyl)tetrahydropyran including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性分子的合成
四氢吡喃环是生物活性分子中常见的基序。“2-(碘甲基)四氢吡喃”可用作合成各种天然产物和生物活性大环的关键中间体。 Prins反应是一种利用此类中间体进行具有各种取代基的四氢吡喃骨架立体选择性合成的的方法 .
作用机制
Target of Action
It’s known that tetrahydropyran (thp) derivatives, to which 2-(iodomethyl)tetrahydropyran belongs, can interact with various targets in the body . THP can gain an additional point of contact with the target by offering oxygen as a hydrogen bond acceptor .
Mode of Action
Thp derivatives are known to interact with their targets by offering oxygen as a hydrogen bond acceptor . This interaction can result in changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Pharmacokinetics
Thp derivatives have been employed to modulate the pka of drugs and improve their adme profiles .
Result of Action
Thp derivatives have been studied for their potential anticancer properties, suggesting that they may have effects at the molecular and cellular levels.
生化分析
Biochemical Properties
2-(Iodomethyl)tetrahydropyran plays a significant role in biochemical reactions, particularly in the formation of cyclic ethers. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can participate in hydroalkoxylation reactions catalyzed by platinum or lanthanide triflates, leading to the formation of cyclic ethers . These interactions are crucial for the synthesis of biologically active molecules and natural products.
Cellular Effects
The effects of 2-(Iodomethyl)tetrahydropyran on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, derivatives of tetrahydropyran have been shown to affect photosynthetic pigment content and antioxidant enzyme activities . These effects are indicative of the compound’s potential to alter cellular processes and metabolic pathways.
Molecular Mechanism
At the molecular level, 2-(Iodomethyl)tetrahydropyran exerts its effects through specific binding interactions with biomolecules. It can act as a substrate or inhibitor for various enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. The compound’s ability to participate in hydroalkoxylation and hydroamination reactions highlights its role in modifying molecular structures and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Iodomethyl)tetrahydropyran can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that tetrahydropyran derivatives can maintain their activity over extended periods, although their efficacy may diminish due to degradation . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring consistent results.
Dosage Effects in Animal Models
The effects of 2-(Iodomethyl)tetrahydropyran vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating enzyme activity. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
2-(Iodomethyl)tetrahydropyran is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels, thereby affecting the overall metabolic state of the cell . Its role in phase I and phase II metabolic reactions underscores its importance in drug metabolism and detoxification processes.
Transport and Distribution
The transport and distribution of 2-(Iodomethyl)tetrahydropyran within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(Iodomethyl)tetrahydropyran is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The precise localization of the compound within the cell is critical for its function and efficacy in biochemical reactions.
属性
IUPAC Name |
2-(iodomethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPXWUHXEXKVLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376695 | |
| Record name | 2-(IODOMETHYL)TETRAHYDROPYRAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43216-12-2 | |
| Record name | 2-(IODOMETHYL)TETRAHYDROPYRAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(iodomethyl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















